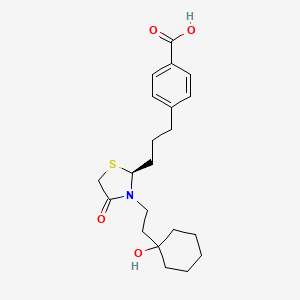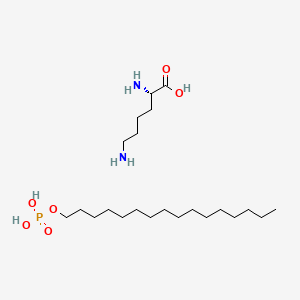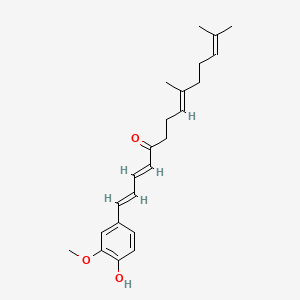
9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one is an organic compound characterized by its complex structure, which includes multiple double bonds and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form the carbon backbone.
Hydroxylation: Introducing hydroxyl groups through reactions with reagents like hydrogen peroxide or osmium tetroxide.
Methylation: Adding methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of functional groups with others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 9,13-Dimethyl-1-(4-hydroxy-3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
9,13-Dimethyl-1-(4-hydroxyphenyl)-1,3,8,12-tetradecatetraen-5-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
9,13-Dimethyl-1-(3-methoxyphenyl)-1,3,8,12-tetradecatetraen-5-one: Lacks the hydroxyl group, potentially altering its chemical properties.
Properties
CAS No. |
144055-29-8 |
|---|---|
Molecular Formula |
C23H30O3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(1E,3E,8E)-1-(4-hydroxy-3-methoxyphenyl)-9,13-dimethyltetradeca-1,3,8,12-tetraen-5-one |
InChI |
InChI=1S/C23H30O3/c1-18(2)9-7-10-19(3)11-8-14-21(24)13-6-5-12-20-15-16-22(25)23(17-20)26-4/h5-6,9,11-13,15-17,25H,7-8,10,14H2,1-4H3/b12-5+,13-6+,19-11+ |
InChI Key |
PRGIBLMQZXWTBA-VDBHWXCFSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(=O)/C=C/C=C/C1=CC(=C(C=C1)O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=O)C=CC=CC1=CC(=C(C=C1)O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


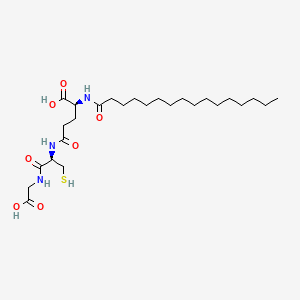


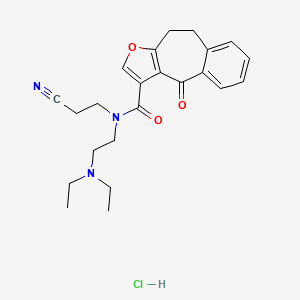
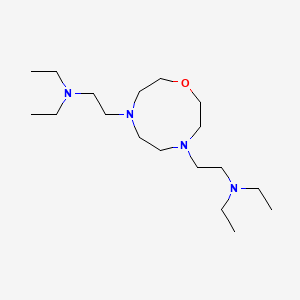
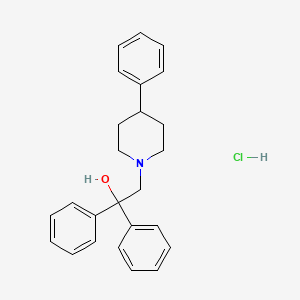
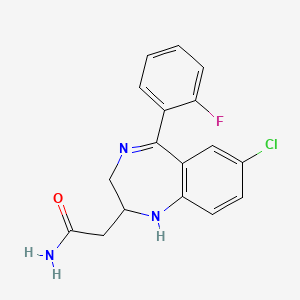
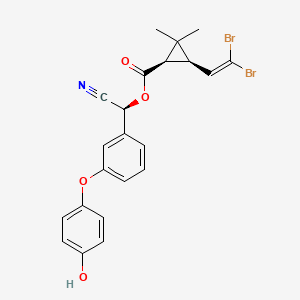
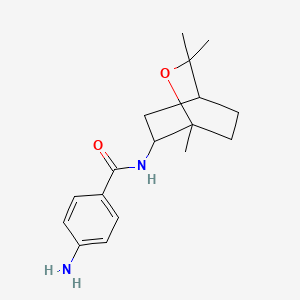
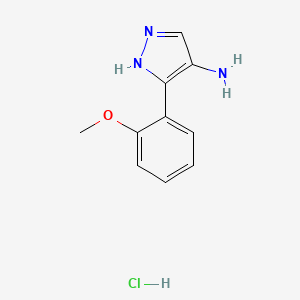
![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)
